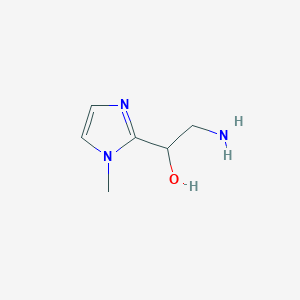

2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol

Overview

Description

2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol, also known as 2-aminoimidazole, is an organic compound with a wide range of applications in scientific research. It is an important component of many biochemical reactions, and has been studied for its effects on biological processes.

Scientific Research Applications

Selective Initiation from Unprotected Aminoalcohols

Commercial aminoalcohols, including 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol, have been investigated for their direct initiation capabilities in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine. This approach allows for metal-free synthesis of α-hydroxy-ω-amino telechelics and α,α′-bis-hydroxy-ω-amino telechelics based on polyaziridine (PAz), demonstrating excellent control over molar masses, narrow dispersities, and high chain-end fidelity. The process shows that amino-initiated NHC-OROP is tolerant to the presence of nonprotected hydroxyl groups, highlighting its versatility and efficiency in polymer synthesis (Bakkali-Hassani et al., 2018).

N-heterocyclic Carbenes in Transesterification/Acylation Reactions

Imidazol-2-ylidenes, belonging to the N-heterocyclic carbene (NHC) family, have been shown to be efficient catalysts in the transesterification between esters and alcohols. The use of aryl- or alkyl-substituted NHC catalysts facilitates the acylation of alcohols with vinyl acetate and methyl esters at room temperature, achieving the corresponding esters in very short reaction times. This research demonstrates the potential of NHCs, including those derived from this compound, in facilitating efficient and convenient acylation and esterification processes (Grasa et al., 2002).

Ruthenium(II) Complexes for C-N Bond Formation

Ruthenium(II) complexes incorporating N-heterocyclic carbene ligands have been developed for efficient C-N bond formation via a hydrogen-borrowing methodology. These complexes, utilizing imidazol-2-ylidene and 1,2,3-triazol-5-ylidene ligands, exhibit high efficiency across a range of primary amine and alcohol substrates under solvent-free conditions. The research underscores the utility of NHC ligands in facilitating highly selective and efficient catalytic processes for the synthesis of complex molecules (Donthireddy et al., 2020).

Novel General Route for Enantiopure Imidazolines

A novel procedure for synthesizing enantiopure 1,4-disubstituted 2-imidazolines from beta-amino alcohols, such as this compound, has been reported. This method involves converting enantiopure beta-amino alcohols into N-hydroxyethylamides, which are then processed to yield N-chloroethylimidoyl chlorides and subsequently treated to produce N-chloroethylamidines. These intermediates are converted into imidazolines upon workup, offering a simple and efficient route to a wide variety of enantiopure imidazolines (Boland et al., 2002).

Mechanism of Action

Target of Action

Imidazole derivatives, which this compound is a part of, are known to have a broad range of chemical and biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, and may also interact with DNA or RNA, affecting gene expression. These interactions are mediated by specific binding sites on the biomolecules, and the compound’s structure allows it to fit into these sites, leading to changes in their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into other products that have different biological activities, or its effects may diminish over time due to changes in its concentration or interactions with other molecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it may exhibit toxic or adverse effects, such as inhibiting essential enzymes or disrupting cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the production of metabolites that have different biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments or tissues, affecting its activity and function .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it exerts its effects. For example, it may be localized to the nucleus, where it can interact with DNA or RNA, or to the mitochondria, where it can influence metabolic processes .

Properties

IUPAC Name |

2-amino-1-(1-methylimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-9-3-2-8-6(9)5(10)4-7/h2-3,5,10H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOFBNLXIBLIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599097 | |

| Record name | 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-98-6 | |

| Record name | 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1612075.png)

![N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1612079.png)

![3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1612092.png)